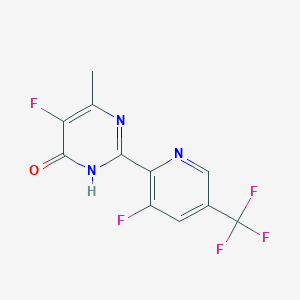

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one

Description

The compound 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one (CAS: 1823183-31-8) is a fluorinated pyrimidinone derivative with the molecular formula C₁₁H₆F₅N₃O and a molecular weight of 291.18 g/mol . Its structure comprises a pyrimidin-4(3H)-one core substituted with a methyl group at position 6, a fluorine atom at position 5, and a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl moiety at position 2. This compound is of interest in medicinal chemistry and agrochemical research due to the electronic effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and target-binding affinity.

Properties

IUPAC Name |

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F5N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEYAIJIGPEZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Pyrimidine Precursors

Method Overview:

This approach involves cyclization of β-dicarbonyl compounds with amidines or ureas, followed by regioselective fluorination and trifluoromethylation.

- Starting from a 2,4-dioxo-3,6-dihydropyrimidine intermediate.

- Introduction of methyl groups at specific positions through alkylation.

- Fluorination at the 5-position of the pyrimidine ring using electrophilic fluorinating agents.

Research Findings:

Patents and literature indicate that the use of 2,4,6-trichloropyrimidine as a versatile intermediate allows selective substitution at different positions, enabling the attachment of fluorinated pyridine moieties via nucleophilic substitution.

Data Table 1: Cyclization and Substitution Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | β-Ketoester + Amidines | Reflux in ethanol | 60-70% | Forms pyrimidine core |

| 2 | Nucleophilic fluorination | Selective electrophilic fluorinating agents | - | At position 5 |

| 3 | Trifluoromethylation | Use of Togni’s reagent or CF3 sources | - | On pyridine ring |

Cross-Coupling and Functional Group Modification

Method Overview:

This involves Suzuki or Stille cross-coupling reactions to attach fluorinated pyridine derivatives to the pyrimidine core, followed by methylation and fluorination steps.

Research Findings:

A notable method involves bromination of the pyrimidine ring at C5, followed by Suzuki coupling with a trifluoromethyl-substituted pyridine boronic acid, as described in patent literature. This approach allows precise control over substitution patterns.

Data Table 2: Cross-Coupling Parameters

| Step | Reagents | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromo-pyrimidine | Pd(PPh3)4 | 80°C | 65-75% | Bromination at C5 |

| 2 | Pyridine boronic acid | - | Reflux | 60-70% | Suzuki coupling |

| 3 | Methylation | Methyl iodide | Room temp | - | At N-1 position |

Fluorination and Trifluoromethylation Techniques

Electrophilic Fluorination:

Utilizes reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at specific positions.

Trifluoromethylation:

Employs reagents such as Togni’s reagent or Umemoto’s reagent for selective trifluoromethylation of aromatic rings, especially pyridine derivatives.

Research Findings:

The regioselectivity of fluorination is crucial; electrophilic fluorination typically favors electron-rich sites, which can be controlled by protecting groups or directing groups.

Representative Synthetic Route

Based on the literature, a typical synthetic route can be summarized as follows:

- Preparation of 2,4,6-trichloropyrimidine as a starting material.

- Selective hydrolysis at specific positions to generate 4,6-dichloropyrimidin-2-one.

- Nucleophilic substitution at chlorinated positions with fluorinated pyridine derivatives.

- Introduction of methyl groups via alkylation at the pyrimidine N-1 or C-6 positions.

- Electrophilic fluorination at the pyrimidine ring to install fluorine at the 5-position.

- Trifluoromethylation of the pyridine ring using appropriate reagents.

Data Summary and Comparative Analysis

Notes on Optimization and Challenges

- Regioselectivity: Achieving selective fluorination at the 5-position of the pyrimidine ring requires careful choice of reagents and protecting groups.

- Yield Improvement: Use of microwave-assisted reactions and optimized catalysts can enhance yields.

- Functional Group Compatibility: Protecting groups are often necessary to prevent undesired reactions during fluorination and trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions may target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone derivative.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of hydroxylated or ketone derivatives.

Reduction: Formation of dihydropyrimidinone derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure, featuring multiple fluorine atoms, makes it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, the compound’s fluorinated structure can be used to study enzyme interactions and metabolic pathways. Fluorine atoms often act as bioisosteres, mimicking hydrogen atoms while providing enhanced stability and activity.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where fluorine atoms impart desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atoms can enhance binding affinity to biological targets through hydrogen bonding and van der Waals interactions. The compound may also interfere with metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

Halogen Substitutions

- 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-4-(Difluoromethyl)-6-(Methylthio)Pyrimidine (CAS: 1823188-04-0): Molecular Formula: C₁₂H₇ClF₅N₃S Molecular Weight: 355.72 g/mol Key Differences: Replacement of fluorine at position 3 of the pyridine ring with chlorine and substitution of the pyrimidinone oxygen with a methylthio group. The chlorine atom increases molecular weight and may alter steric interactions, while the methylthio group enhances lipophilicity.

- 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-6-(Difluoromethyl)Pyrimidin-4(3H)-One (CAS: 1823183-48-7): Molecular Formula: C₁₁H₅ClF₅N₃O Molecular Weight: 325.62 g/mol Key Differences: Chlorine replaces fluorine at position 3 of the pyridine, and a difluoromethyl group substitutes the methyl group at position 4.

Functional Group Modifications

- 5-Fluoro-2-(3-Fluoro-5-(Trifluoromethyl)Pyridin-2-Yl)-6-Methylpyrimidine-4(3H)-Thione (CAS: 1823183-53-4): Molecular Formula: C₁₁H₆F₅N₃S Key Differences: The pyrimidinone oxygen is replaced with sulfur, forming a thione. Thiones are less polar than ketones, which may reduce aqueous solubility but improve membrane permeability .

- 6-Ethyl-5-Fluoropyrimidin-4(3H)-One (CAS: Not specified): Key Differences: The pyridine ring is absent, and an ethyl group replaces the methyl group at position 5. Ethyl’s bulkiness could hinder binding to sterically sensitive targets compared to methyl .

Impact of Fluorination Patterns

- Trifluoromethyl Groups : Present in both the target compound and analogues (e.g., CAS 1823183-48-7), trifluoromethyl groups enhance metabolic resistance and electronegativity, favoring interactions with hydrophobic pockets in enzymes .

- Fluorine at Position 5: The 5-fluoro substituent on the pyrimidinone ring is conserved in multiple analogues (e.g., CAS 1823183-53-4). Fluorine’s small size and high electronegativity optimize π-stacking and hydrogen-bonding interactions .

Biological Activity

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- CAS Number : 1823183-51-2

- Molecular Formula : C12H8F5N3O

- Molecular Weight : 321.27 g/mol

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented. The compound's structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

- Antibacterial Efficacy : Studies indicate that pyrimidine derivatives can exhibit significant antibacterial activity against pathogens like E. coli and S. aureus. For example, compounds with similar substitutions have shown MIC values ranging from 0.8 to 6.25 µg/mL against various bacterial strains .

- Research Findings : A recent investigation into a series of pyrimidine derivatives found that certain substitutions led to enhanced antibacterial activity, suggesting that modifications similar to those present in this compound could yield promising results.

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound may exhibit biological activity.

- Target Enzymes : Research on related compounds indicates that they may act as inhibitors of key enzymes involved in cellular processes or pathogen metabolism. For instance, some pyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

- In Vitro Studies : In vitro assays have shown that modifications to the pyrimidine ring can significantly affect enzyme inhibition potency, indicating that 5-fluoro substitutions may enhance binding affinity and specificity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one, and how do fluorine substituents influence reaction kinetics?

- Methodological Answer : Use nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging sodium methylate in methanol to facilitate cyclization. The trifluoromethyl group’s electron-withdrawing effect may slow reaction rates, requiring extended reflux times or elevated temperatures. Monitor intermediates via HPLC (≥95% purity thresholds) and optimize stoichiometry to mitigate steric hindrance from fluorine atoms .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with H/F NMR to verify fluorine positions. For purity, use reversed-phase HPLC with a C18 column and UV detection at 254 nm, ensuring ≥98% purity as per pharmacopeial standards .

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : Employ slow evaporation from a 1:1 v/v mixture of dichloromethane and methanol. Pre-cool solutions to 4°C to enhance crystal nucleation. Low-temperature (113 K) single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) yields data-to-parameter ratios >15 and R-factors <0.04 for precise structural elucidation .

Advanced Research Questions

Q. How can researchers address contradictory data in the compound’s enzymatic inhibition potency across different assays?

- Methodological Answer : Conduct orthogonal assays (e.g., fluorescence polarization vs. radiometric detection) to validate activity. Control variables such as buffer pH (6.5–7.4), ionic strength, and enzyme concentration. Compare results with structurally analogous pyrimidine derivatives (e.g., Voriconazole intermediates) to identify substituent-specific effects on binding affinity .

Q. What computational strategies are effective for predicting the compound’s metabolic stability and off-target interactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around fluorine atoms, identifying sites susceptible to oxidative metabolism. Use molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. Validate with in vitro microsomal stability assays .

Q. How should researchers design stability studies to evaluate the compound’s degradation under accelerated conditions?

- Methodological Answer : Subject the compound to ICH Q1A(R2) guidelines: 40°C/75% RH for 6 months. Monitor degradation via UPLC-MS, focusing on hydrolytic cleavage of the pyrimidinone ring and defluorination. Use Arrhenius modeling to extrapolate shelf-life, noting trifluoromethyl groups’ resistance to hydrolysis compared to chloro analogs .

Q. What strategies mitigate aggregation or polymorphism during formulation for in vivo studies?

- Methodological Answer : Screen co-solvents (e.g., PEG 400, DMSO) using differential scanning calorimetry (DSC) to identify stable amorphous forms. For polymorph control, employ solvent-assisted grinding with ethyl acetate and analyze via powder XRD. Ensure particle size <10 µm via jet milling to enhance bioavailability .

Contradiction Analysis & Troubleshooting

Q. Why might the compound exhibit reduced solubility in aqueous buffers despite its polar functional groups?

- Methodological Answer : The trifluoromethyl group’s hydrophobicity and fluorine’s inductive effects reduce overall polarity. Counteract by synthesizing phosphate or hydrochloride salts, or use cyclodextrin-based complexation (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility without altering bioactivity .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy in disease models?

- Methodological Answer : Assess pharmacokinetic parameters (e.g., C, AUC) via LC-MS/MS in plasma. Check for protein binding using equilibrium dialysis; >95% binding may limit free drug concentration. Modify dosing regimens (e.g., q.d. vs. b.i.d.) or employ prodrug strategies to improve tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.